molecular formula C13H16N4O2 B11639147 4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B11639147
M. Wt: 260.29 g/mol
InChI Key: XONFIBJGLBVLAK-UHFFFAOYSA-N
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Description

4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that features a triazole ring and a phenoxy group

Preparation Methods

The synthesis of 4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the following steps:

Mechanism of Action

The mechanism of action of 4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenoxy group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4-(3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C13H16N4O2/c1-10-4-2-5-11(8-10)19-7-3-6-12(18)16-13-14-9-15-17-13/h2,4-5,8-9H,3,6-7H2,1H3,(H2,14,15,16,17,18)

InChI Key

XONFIBJGLBVLAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=NC=NN2

Origin of Product

United States

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